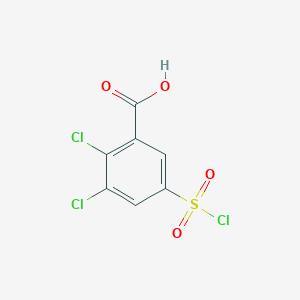

3-Oxoisoindoline-5-carboxylic acid

Übersicht

Beschreibung

3-Oxoisoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and amines using a Strecker approach with OSU-6 as the catalyst has been reported. This process allows for the generation of substituted 3-oxoisoindoline-1-carbonitriles or corresponding C1 primary amides, depending on temperature control (Nammalwar et al., 2015).

- A diversity-oriented approach for the formation of 3-oxoisoindoline-1-carboxamide derivatives using a sequential four-component Ugi reaction/oxidative nucleophilic substitution of hydrogen has been described, showcasing the potential of the nitro group as a directing group (Balalaie et al., 2020).

Chemical Properties and Reactions

- Research shows a novel approach to skeletally diverse 3-oxoisoindolines, including preparation of Ugi adducts containing thiophene and fumaric acid residues, undergoing simple oxidative cycloaddition/aromatization transformations (Krasavin & Parchinsky, 2010).

- Studies demonstrate the use of a protic ionic liquid route for the synthesis of N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides and N-substituted 3-oxoisoindoline-4-carboxylic acids, emphasizing substrate tolerance and rapid access to chemically functionalized oxoisoindoline (Gordon et al., 2010).

Polymer Chemistry Applications

- Poly(amide-imide)s based on 3,3-bis[4-(4-trimellitimidophenoxy)phenyl]-1-oxoisoindoline have been prepared and show promising properties like high solubility in polar solvents, amorphous nature, and high thermal stability, making them useful for various polymer applications (Yang & Lin, 1995).

Biochemistry and Pharmacology

- Oxoisoindoline derivatives have been synthesized and evaluated as aggrecanase inhibitors, showing potential for therapeutic applications in diseases like osteoarthritis and rheumatoid arthritis (Cappelli et al., 2010).

- Novel oxoisoindoline derivatives have been synthesized and shown to exhibit acetylcholinesterase inhibitory activity, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's (Rayatzadeh et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

3-Oxoisoindoline-5-carboxylic acid and its derivatives primarily target free radicals and low-density lipoprotein (LDL) . Free radicals are unstable atoms that can cause damage to cells, leading to illness and aging. LDL, often referred to as ‘bad cholesterol’, contributes to fatty buildups in arteries .

Mode of Action

The compound interacts with its targets through its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. They do this by donating an electron to the free radical, neutralizing it and preventing it from causing further damage .

Biochemical Pathways

The biochemical pathways affected by this compound involve the scavenging of free radicals and the inhibition of LDL oxidation . By scavenging free radicals, the compound reduces oxidative stress, which is linked to a variety of chronic diseases. By inhibiting LDL oxidation, it helps prevent the formation of plaques in the arteries, reducing the risk of heart disease .

Pharmacokinetics

The compound’s antioxidant properties suggest that it may be absorbed and distributed throughout the body to areas experiencing oxidative stress .

Result of Action

The primary result of the action of this compound is the reduction of oxidative stress and the prevention of LDL oxidation . This can lead to a decrease in inflammation, a reduction in the risk of chronic diseases, and a slowing of the aging process .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effects, while certain lifestyle factors, such as diet and exercise, can influence the levels of free radicals and LDL in the body . .

Biochemische Analyse

Biochemical Properties

3-Oxoisoindoline-5-carboxylic acid plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It has been shown to interact with various enzymes and proteins, including those involved in oxidative stress pathways. For instance, this compound derivatives have demonstrated the ability to inhibit the oxidation of low-density lipoprotein (LDL), which is a critical step in the pathogenesis of atherosclerosis . The compound’s interaction with free radicals and its ability to scavenge reactive oxygen species highlight its potential as a therapeutic agent in preventing oxidative damage.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce oxidative stress in cells, thereby protecting them from damage . This compound has also been observed to affect the expression of genes involved in antioxidant defense mechanisms, further emphasizing its role in cellular protection.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, to modulate their activity. For example, the compound has been shown to inhibit the activity of enzymes involved in lipid oxidation, thereby preventing the formation of harmful oxidized lipids . Additionally, this compound can activate certain signaling pathways that enhance the expression of antioxidant genes, contributing to its protective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained antioxidant activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and protecting against cellular damage . At higher doses, there may be threshold effects, including potential toxicity and adverse effects. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. The compound interacts with enzymes and cofactors that regulate the production and scavenging of reactive oxygen species . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific binding proteins and transporters that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, enhancing its therapeutic potential.

Eigenschaften

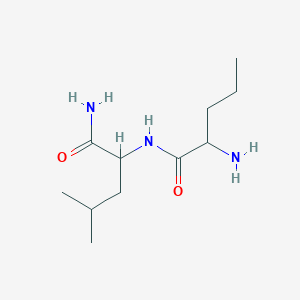

IUPAC Name |

3-oxo-1,2-dihydroisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7-3-5(9(12)13)1-2-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAXCBJUBWJIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620743 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23386-41-6 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23386-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)